Lipophilicity (XLogP3) Comparison: Pyrazin-2-yl Target Compound Exhibits 2.1-Log-Unit Lower Lipophilicity Than Phenyl Analog
The target compound 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide exhibits a computed XLogP3 value of -0.6, which is 2.1 log units lower than the directly comparable 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide (XLogP3 = 1.5) where the only structural difference is the replacement of pyrazin-2-yl with phenyl at C3 . This represents an approximately 126-fold difference in predicted octanol-water partition coefficient, translating to substantially higher aqueous solubility and lower non-specific protein binding propensity for the pyrazine-bearing target compound. The intermediate XLogP3 values for 1-ethyl-3-(pyridin-4-yl)- analog (0.4) and 1-isopropyl-3-(pyrazin-2-yl)- analog (-0.2) confirm that both the heteroaryl identity and the N1-alkyl group independently modulate lipophilicity [1].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide: XLogP3 = 1.5; 1-ethyl-3-(pyridin-4-yl)- analog: XLogP3 = 0.4; 1-isopropyl-3-(pyrazin-2-yl)- analog: XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = -2.1 vs. phenyl analog; -1.0 vs. pyridin-4-yl analog; -0.4 vs. isopropyl analog |
| Conditions | XLogP3 algorithm, computed per PubChem/Chem960 methodology; all values from consistent computational pipeline |
Why This Matters
Lower lipophilicity directly impacts aqueous solubility, formulation feasibility, and off-target binding profiles, making the target compound preferable for assays requiring higher compound concentrations in aqueous media or where minimizing non-specific protein binding is critical.
- [1] Kuujia, Compound Page: 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide, CAS 2098050-99-6. XLogP3 = 0.4. View Source
